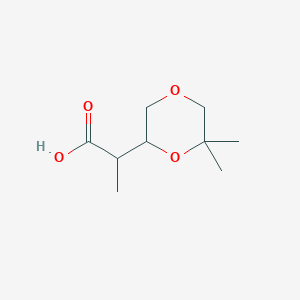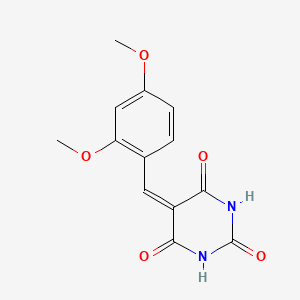
5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
A study by Rezende et al. (2005) examined the molecular structures of several compounds similar to 5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. They found that these molecules exhibit a wide C-C-C angle at the methine C atom linking two rings, indicative of potential unique chemical properties. The study also noted intramolecular charge separation in some derivatives, which may impact the molecule's chemical behavior and interactions (Rezende et al., 2005).
Antimycobacterial Activity
Yushin et al. (2020) synthesized and tested a series of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones, which includes compounds structurally related to the chemical , for their antimycobacterial activity. They discovered that these compounds possess low toxicity and varying strengths of antimycobacterial activity, suggesting potential as antimycobacterial drugs (Yushin et al., 2020).
Potential in Cardiovascular Diseases
Irshad et al. (2022) investigated pyrimidine 2,4,6-trione derivatives for their potential in cardiovascular diseases. Their research found that these compounds can block L-type calcium channels, making them effective in cardiovascular conditions, along with other diseases like cancer, epilepsy, and inflammatory disorders (Irshad et al., 2022).
Luminescent Material Development
Mendigalieva et al. (2022) synthesized derivatives of 5-(benzylidene)pyrimidine-2,4,6-triones and explored their spectral-luminescent properties. They found that these molecules show aggregation-induced emission (AIE), a phenomenon useful for developing efficient luminescent materials. This property could enable their use in applications like fluorescent probes (Mendigalieva et al., 2022).
Antitumor Activity
Grivsky et al. (1980) described the synthesis of derivatives structurally similar to this compound, finding significant activity against certain cancer forms. This suggests potential applications in cancer treatment (Grivsky et al., 1980).
Corrosion Inhibition
Abd El-Khalek et al. (2022) researched 5-arylidene barbituric acid derivatives for corrosion inhibition in carbon steel, finding these compounds exhibit excellent inhibition efficiency. This indicates potential applications in materials science, specifically in protecting metals from corrosion (Abd El-Khalek et al., 2022).
Mecanismo De Acción
A series of compounds similar to “5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” were synthesized and tested for antimicrobial activity against Staphylococcus and Streptococcus bacteria strains . These compounds were prepared via condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with equimolar amounts of aromatic aldehydes . The product yields could be increased to 98% and more by carrying out the reaction in refluxing i-BuOH for 40 min .
The synthesized compounds were high melting colorless or colored compounds that were stable during storage, soluble in EtOH, DMSO, and CHCl3 and slightly soluble in H2O and C6H6 . The structures of the compounds were elucidated using IR, electronic, PMR, and 13C NMR spectroscopy and mass spectrometry .
Propiedades
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-8-4-3-7(10(6-8)20-2)5-9-11(16)14-13(18)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYWETOCPVIEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2625177.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)
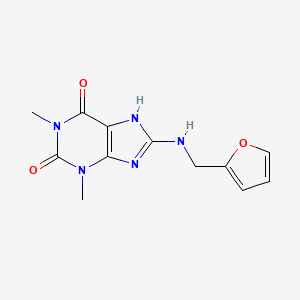
![N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2625183.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B2625185.png)
![[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile](/img/structure/B2625186.png)

![N-(3-methoxypropyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2625188.png)
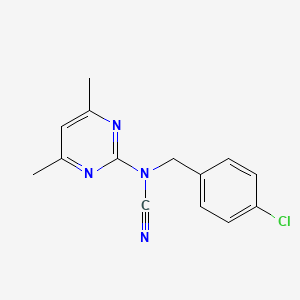
![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)

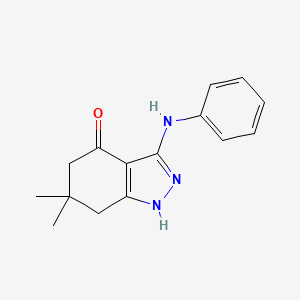
![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)
